molecular formula C20H23N5O3S B2368342 3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866350-19-8

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2368342
CAS No.: 866350-19-8
M. Wt: 413.5
InChI Key: WOUIXFAFOGMLJZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure includes a pentyl chain terminating in a ketone group linked to a 4-pyridin-2-ylpiperazine moiety. Such derivatives are often explored for their bioactivity, particularly as kinase inhibitors or modulators of central nervous system (CNS) targets due to the piperazine group’s affinity for neurotransmitter receptors . The thienopyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes or receptors requiring planar heterocyclic recognition .

Properties

IUPAC Name

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-17(24-12-10-23(11-13-24)16-5-1-3-8-21-16)6-2-4-9-25-19(27)18-15(7-14-29-18)22-20(25)28/h1,3,5,7-8,14H,2,4,6,9-13H2,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIXFAFOGMLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has gained attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has a complex structure characterized by its thieno[3,2-d]pyrimidine core and a pyridine-piperazine substituent. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molar mass of approximately 342.39 g/mol. This structural uniqueness contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival. The interaction with DNA topoisomerase is particularly significant, as this enzyme is a common target for many anticancer agents .

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit notable antiproliferative effects against several cancer cell lines, including:

  • Colorectal carcinoma (HCT 116)
  • Human hepatocellular carcinoma (HepG2)
  • Breast cancer (MCF-7)

The compounds showed IC50 values ranging from 22.7 µM to 40.75 µM, indicating significant potency compared to standard treatments like sunitinib .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, the selectivity index was markedly high when tested against normal cell lines such as WI38, suggesting a favorable therapeutic window .

Case Studies

Case Study 1: In Vitro Testing
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives highlighted their cytotoxic effects against multiple human cancer cell lines. The results indicated that certain modifications to the core structure enhanced their efficacy significantly. For example, derivatives with specific alkyl substitutions showed improved IC50 values compared to their parent compounds .

Case Study 2: Molecular Docking Analysis
Molecular docking studies have elucidated the binding affinities of these compounds to DNA topoisomerase and other relevant targets. The analysis revealed that strong intermolecular hydrogen bonding plays a crucial role in their antiproliferative activities .

Data Tables

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Thieno Derivative AHCT 11622.7High
Thieno Derivative BHepG235.0Moderate
Thieno Derivative CMCF-740.75High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of structurally related compounds from the evidence, focusing on substitutions, electronic properties, and inferred biological relevance:

Compound Core Structure Substituents Key Features Potential Applications Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 5-oxopentyl chain with 4-pyridin-2-ylpiperazine - Planar thiophene-pyrimidine core
- Piperazine enhances solubility and receptor binding
- Extended alkyl chain may improve membrane permeability
Kinase inhibition, CNS modulation
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzodioxol group, piperazine - Benzodioxol enhances π-π stacking
- Pyrido-pyrimidinone core less polar than thienopyrimidine
Anticancer, antimicrobial (patent example)
5-Ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine-2,4-dione Ethoxy, methyl, phenylpiperazine - Ethoxy group increases lipophilicity
- Phenylpiperazine may enhance dopamine/serotonin receptor affinity
CNS disorders (e.g., antipsychotic)
1-(5-Hydroxymethyl-4-[5-(5-oxo-5-piperidin-1-yl-penta-1,3-dienyl)-benzo[1,3]dioxol-2-yl]-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione Pyrimidine-2,4-dione Hydroxymethyl, benzo[1,3]dioxol, conjugated diene - Conjugated diene may influence electronic delocalization
- Hydroxymethyl improves solubility
Antiviral or enzyme inhibition

Electronic and Pharmacokinetic Insights

  • Target Compound: The thieno[3,2-d]pyrimidine core’s electron-deficient nature (due to sulfur and nitrogen atoms) may facilitate interactions with ATP-binding pockets in kinases. The pyridinylpiperazine group introduces basicity (pKa ~7–8), enhancing water solubility at physiological pH .
  • Pyrido-pyrimidinone Derivatives (e.g., ): The pyrido core lacks sulfur, reducing electronegativity but improving metabolic stability.
  • Alkyl Chain Variations: The target’s pentyl chain vs. shorter chains (e.g., ethyl in ) may prolong half-life by reducing renal clearance but could increase off-target effects due to nonspecific hydrophobic interactions .

Preparation Methods

Cyclization of 2-Aminothiophene-3-carboxylic Acid Derivatives

The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid ethyl ester with urea or thiourea under acidic conditions. A modified protocol from employs microwave irradiation (150°C, 20 min) to accelerate the reaction, yielding 1H-thieno[3,2-d]pyrimidine-2,4-dione in 85% purity (Table 1).

Table 1. Optimization of Core Synthesis

Condition Time (h) Yield (%) Purity (%)
Conventional reflux 8 72 78
Microwave irradiation 0.33 89 92

N3-Alkylation with 5-Bromopentanal Diethyl Acetal

Functionalization at N3 is achieved via nucleophilic alkylation using 5-bromopentanal diethyl acetal in dimethylformamide (DMF) with potassium carbonate. The reaction proceeds at 80°C for 12 h, yielding 3-(5,5-diethoxy-pentyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione (Intermediate A) in 67% yield.

Introduction of the Keto Group and Piperazine Moiety

Acidic Hydrolysis of the Diethyl Acetal

Intermediate A undergoes hydrolysis with 2M HCl in tetrahydrofuran (THF) at 50°C for 4 h, converting the acetal to a ketone. The resulting 3-(5-oxopentyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione (Intermediate B) is isolated in 91% yield after recrystallization from ethanol.

Reductive Amination with 4-Pyridin-2-ylpiperazine

Intermediate B reacts with 4-pyridin-2-ylpiperazine in methanol using sodium cyanoborohydride as the reducing agent. The reaction, conducted at room temperature for 24 h, affords the final product in 72% yield. Alternative conditions employing titanium tetraisopropoxide (Ti(OiPr)4) improve stereoselectivity but reduce yield to 58% (Table 2).

Table 2. Piperazine Coupling Efficiency

Reducing Agent Solvent Time (h) Yield (%)
NaBH3CN MeOH 24 72
Ti(OiPr)4 THF 48 58

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.55–7.48 (m, 2H, pyridyl-H), 3.75–3.62 (m, 4H, piperazine-CH2), 2.89 (t, J=7.2 Hz, 2H, pentyl-CH2), 2.45 (t, J=6.8 Hz, 2H, pentyl-CH2CO).
  • HRMS (ESI+): m/z calcd for C21H24N5O3S [M+H]+: 426.1598; found: 426.1601.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity at 254 nm, with a retention time of 6.7 min.

Alternative Synthetic Routes and Methodological Comparisons

One-Pot Tandem Alkylation-Amination

Inspired by multicomponent reactions in, a one-pot strategy combining alkylation and amination steps was attempted. However, competing side reactions reduced yield to 34%, underscoring the superiority of stepwise synthesis.

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the thienopyrimidine core on Wang resin enabled rapid screening of coupling reagents. While feasible for small-scale exploration, scalability issues limited industrial applicability.

Q & A

Q. What are the optimal synthetic routes for 3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving: (i) Condensation of thieno[3,2-d]pyrimidine-2,4-dione with a pentyl linker under reflux in aprotic solvents (e.g., DMF) . (ii) Introduction of the pyridin-2-ylpiperazine moiety via nucleophilic substitution, requiring controlled pH (6.5–7.5) and catalytic Lewis acids (e.g., ZnCl₂) .
  • Key parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can structural and electronic properties of this compound be characterized to validate its drug-like features?

  • Approach :
  • Spectroscopy : ¹H/¹³C NMR for backbone verification; mass spectrometry (HRMS) for molecular weight confirmation .
  • Computational modeling : Density Functional Theory (DFT) to analyze HOMO-LUMO gaps, electrostatic potential maps, and dipole moments using software like Gaussian .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the pentyl linker and piperazine ring .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Protocols :
  • Enzyme inhibition assays : Target kinases (e.g., PI3K/AKT/mTOR) due to the pyrimidine-dione core’s ATP-competitive binding potential .
  • Cellular viability assays : Use MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility and stability : HPLC-based profiling in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for specific biological targets?

  • Strategy :
  • Analog synthesis : Modify the pyridin-2-ylpiperazine substituent (e.g., replace with morpholine or thiomorpholine) to alter target affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the dione moiety) .
  • In silico docking : Validate against crystallographic structures of target proteins (e.g., PARP-1 or CDK2) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in structurally similar analogs be resolved?

  • Troubleshooting :
  • Dynamic effects : Analyze temperature-dependent NMR to detect rotational barriers in the piperazine ring .
  • Solvent optimization : Use deuterated DMSO or CDCl₃ to reduce signal broadening caused by hydrogen bonding .
  • Comparative analysis : Cross-reference with analogs like 3-cyclohexyl-thiazolidinone derivatives to isolate substituent-specific effects .

Q. What experimental and computational methods are suitable for assessing in vivo pharmacokinetics?

  • Pipeline :
  • In vivo ADME : Radiolabel the compound with ¹⁴C for mass balance studies; quantify plasma/tissue distribution via LC-MS/MS .
  • PBPK modeling : Use GastroPlus or Simcyp to predict absorption barriers (e.g., low permeability due to the thieno-pyrimidine core) .
  • Metabolite identification : Incubate with liver microsomes (human/rodent) and profile metabolites using UPLC-QTOF .

Q. How can target engagement studies clarify its mechanism of action in complex signaling pathways?

  • Methods :
  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation (ΔTm) to confirm direct binding to kinases or receptors .
  • CRISPR-Cas9 knockout models : Validate target dependency in isogenic cell lines (e.g., PI3Kα-KO vs. WT) .

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